N,N-diethyl-3-phenoxy-propan-1-amine N,N-diethyl-3-phenoxy-propan-1-amine
Brand Name: Vulcanchem
CAS No.: 7061-73-6
VCID: VC11490775
InChI: InChI=1S/C13H21NO/c1-3-14(4-2)11-8-12-15-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3
SMILES: CCN(CC)CCCOC1=CC=CC=C1
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

N,N-diethyl-3-phenoxy-propan-1-amine

CAS No.: 7061-73-6

Cat. No.: VC11490775

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-3-phenoxy-propan-1-amine - 7061-73-6

Specification

CAS No. 7061-73-6
Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name N,N-diethyl-3-phenoxypropan-1-amine
Standard InChI InChI=1S/C13H21NO/c1-3-14(4-2)11-8-12-15-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3
Standard InChI Key PIJGLPYHXXMVJF-UHFFFAOYSA-N
SMILES CCN(CC)CCCOC1=CC=CC=C1
Canonical SMILES CCN(CC)CCCOC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Structural Properties of Related Amines

PropertyN,N-Diethyl-3-Phenoxy-Propan-1-AmineN,N-Diethyl-3-(Phenethyloxy)Propylamine
Molecular FormulaC<sub>13</sub>H<sub>21</sub>NOC<sub>15</sub>H<sub>25</sub>NO
Molecular Weight (g/mol)207.31235.36
LogP~2.98 (estimated)2.98
PSA (Ų)~12.4712.47

Synthesis and Manufacturing

Historical Synthesis Routes

The closest documented synthesis involves N,N-Diethyl-3-(phenethyloxy)propylamine, reported by Maillard et al. (1970) via nucleophilic substitution of 3-chloropropylamine with phenethyl alcohol derivatives . For N,N-diethyl-3-phenoxy-propan-1-amine, a analogous pathway is plausible:

  • Alkylation of Diethylamine: Reacting diethylamine with 3-chloro-1-propanol under basic conditions.

  • Etherification: Introducing the phenoxy group via Williamson ether synthesis, using phenol and a halogenated intermediate.

Key Reaction Parameters:

  • Temperature: 80–100°C for ether bond formation.

  • Catalysts: Alkali hydroxides (e.g., NaOH) or metal carbonates.

  • Yield: ~45–60% (extrapolated from similar syntheses) .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1250 cm⁻¹ (C–O–C ether stretch) and ~2800 cm⁻¹ (C–H stretching of ethyl groups).

  • NMR:

    • <sup>1</sup>H NMR: δ 1.05 (t, 6H, N–CH<sub>2</sub>CH<sub>3</sub>), 3.40 (q, 4H, N–CH<sub>2</sub>), 4.00 (t, 2H, O–CH<sub>2</sub>).

    • <sup>13</sup>C NMR: δ 14.1 (N–CH<sub>2</sub>CH<sub>3</sub>), 47.8 (N–CH<sub>2</sub>), 69.5 (O–CH<sub>2</sub>), 159.2 (C–O–Ar) .

Chemical Reactivity and Functionalization

Amine-Alkylation Reactions

The tertiary amine group is susceptible to quaternization with alkyl halides, forming ammonium salts. This property is exploitable in drug delivery systems or ionic liquids .

Ether Bond Stability

The phenoxy group is resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid), enabling selective deprotection in multistep syntheses .

Pharmacological and Industrial Applications

Medicinal Chemistry

While no direct studies exist, structurally similar amines exhibit:

  • Antiviral Activity: Quinolinonyl diketo acid derivatives inhibit HIV RNase H and polymerase functions .

  • Kinase Inhibition: Pyrido thieno[2,3-d]pyrimidines target TNNI3K, reducing myocardial infarction injury .

Materials Science

Tertiary amines with aromatic ethers are precursors for:

  • Atomic Layer Deposition (ALD): Thin-film forming agents in semiconductor manufacturing (e.g., general formula R<sub>1</sub>–N–R<sub>2</sub> with alkanediyl groups) .

  • Coordination Chemistry: Ligands for transition metals in catalytic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator